N'-(4-Nitrobenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-Nitrobenzylidene)acetohydrazide: is an organic compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol It is a derivative of acetohydrazide and is characterized by the presence of a nitro group attached to the benzylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of N’-(4-Nitrobenzylidene)acetohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and acetohydrazide. The reaction is carried out in a solvent such as methanol, with a few drops of glacial acetic acid added as a catalyst. The mixture is refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods:
While specific industrial production methods for N’-(4-Nitrobenzylidene)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N’-(4-Nitrobenzylidene)acetohydrazide can undergo oxidation reactions, particularly at the hydrazide moiety.
Reduction: The nitro group in the compound can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylidene moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the hydrazide moiety.
Reduction: 4-Aminobenzylideneacetohydrazide.
Substitution: Substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
N’-(4-Nitrobenzylidene)acetohydrazide is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
The compound has been studied for its potential biological activities, including anti-inflammatory and analgesic properties. It has shown promise in preliminary studies as a lead compound for the development of new therapeutic agents .
Industry:
In the industrial sector, N’-(4-Nitrobenzylidene)acetohydrazide can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it a valuable intermediate in various chemical processes .
Wirkmechanismus
The mechanism of action of N’-(4-Nitrobenzylidene)acetohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group and hydrazide moiety are likely involved in these interactions, potentially leading to the modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
N’-(4-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide: This compound has a similar structure but with an additional nitro group attached to the phenoxy moiety.
2-(4-Iodophenoxy)-N’-(4-nitrobenzylidene)acetohydrazide: This compound features an iodine atom in place of the nitro group on the phenoxy moiety.
Uniqueness:
N’-(4-Nitrobenzylidene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitro group and the hydrazide moiety allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
25996-47-8 |
---|---|
Molekularformel |
C9H9N3O3 |
Molekulargewicht |
207.19 g/mol |
IUPAC-Name |
N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C9H9N3O3/c1-7(13)11-10-6-8-2-4-9(5-3-8)12(14)15/h2-6H,1H3,(H,11,13)/b10-6+ |
InChI-Schlüssel |
PNBQKDHIEMSGBS-UXBLZVDNSA-N |
Isomerische SMILES |
CC(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.